molecular formula C16H17NO2 B2585125 N-(1-(furan-3-yl)propan-2-yl)cinnamamide CAS No. 1799272-05-1

N-(1-(furan-3-yl)propan-2-yl)cinnamamide

Cat. No.: B2585125
CAS No.: 1799272-05-1
M. Wt: 255.317
InChI Key: LOHSXHUCBLFELL-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(furan-3-yl)propan-2-yl)cinnamamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.317. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Biodistribution Studies

The development of a BODIPY-based fluorescent probe for the tracing of biodistribution in new anti-Chagas agents, specifically amide-containing thiazoles, highlights a significant application in medicinal chemistry. This approach facilitates the visualization of drug distribution within the body, essential for determining effective administration routes and dosages for Chagas disease treatment without discussing the drug dosage and side effects directly (Gonzalo Rodríguez et al., 2017).

Polyacetylenes with Cinnamate Derivatives

Research into the polymerization of polyacetylenes incorporating cinnamate and its derivatives illustrates an application in material science. These polymers, characterized by large specific rotations and stable helical structures, have potential as chiral catalysts in asymmetric synthesis, indicating their relevance in creating materials with specific optical properties (E. A. Rahim, 2021).

Enantioselective Ene-Reduction

The use of marine and terrestrial fungi for the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide showcases an eco-friendly synthesis method in organic chemistry. This process emphasizes green chemistry principles by utilizing fungi for the production of compounds with a specific stereochemistry, which could be valuable in pharmaceutical synthesis (D. E. Jimenez et al., 2019).

Crystal Structure Analysis for Anticonvulsant Activity

The crystallographic study of N-substituted cinnamamide derivatives for anticonvulsant activity underlines the significance of structural analysis in drug design. This research focuses on understanding the molecular interactions responsible for anticonvulsant properties, aiding in the development of more effective therapeutic agents (E. Żesławska et al., 2017).

Synthesis and Antidepressant-like Action

Exploration into the synthesis and pharmacological evaluation of N-(2-hydroxyethyl) cinnamamide derivatives for their antidepressant-like action in mice demonstrates the potential of these compounds in treating depression. The study uses chemical synthesis and behavioral tests to identify promising compounds for further development (Xianqing Deng et al., 2011).

Properties

IUPAC Name

(E)-N-[1-(furan-3-yl)propan-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-13(11-15-9-10-19-12-15)17-16(18)8-7-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHSXHUCBLFELL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=COC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.